molecular formula C11H11NO3S B501131 ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate CAS No. 28731-96-6

ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

Cat. No.: B501131
CAS No.: 28731-96-6
M. Wt: 237.28g/mol
InChI Key: JTPWXHVRRAHTHX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound with the molecular formula C11H11NO3S. It is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Scientific Research Applications

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

This compound is sold with a warning signal word, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPWXHVRRAHTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
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ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
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ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
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ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
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ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
Reactant of Route 6
ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
Customer
Q & A

Q1: How is ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate synthesized?

A1: this compound (2) can be synthesized from diethyl o,o′-dithiobis(phenylcarbamoylacetate) (1) through a reaction with sodium hydrogen carbonate in an aqueous alcoholic solution. [] This unexpected reaction highlights the interesting reactivity of disulfide compounds.

Q2: Has this compound shown any potential for biological activity?

A2: While this compound itself hasn't been extensively studied for biological activity, a closely related compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (28), demonstrated moderate xanthine oxidase (XO) inhibitory potential with an IC50 value of 124.2 ± 13.9 μM. [] This finding suggests that the 1,4-benzothiazine nucleus, present in both compounds, could be a promising scaffold for developing novel XO inhibitors.

Q3: Are there other benzothiazine derivatives that have been investigated for XO inhibitory activity?

A3: Yes, several other benzothiazine derivatives were synthesized and evaluated for their XO inhibitory potential. [] Among these, 2H-1,4-benzothiazin-3(4H)-one (24) showed moderate XO inhibition with an IC50 value of 212.7 ± 16.4 μM. These findings highlight the potential of exploring structural modifications within the benzothiazine class to enhance XO inhibitory activity.

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